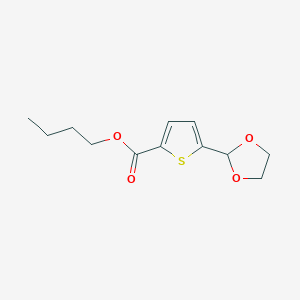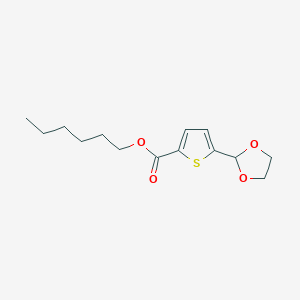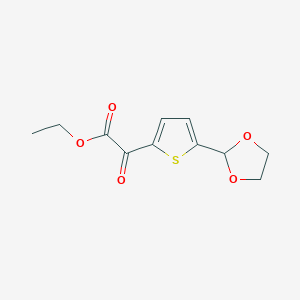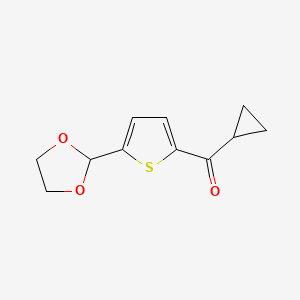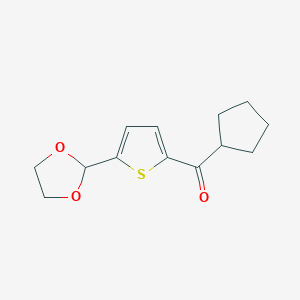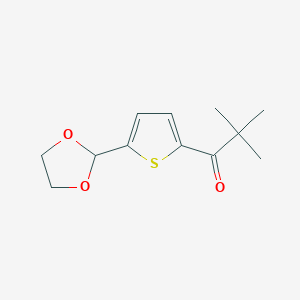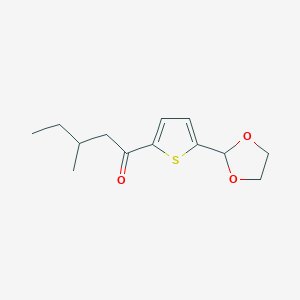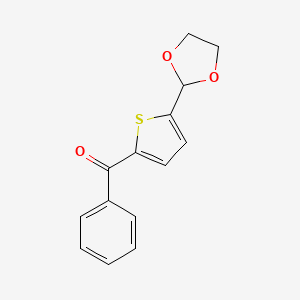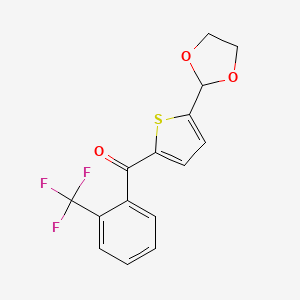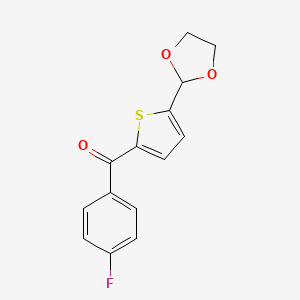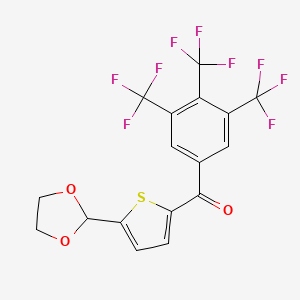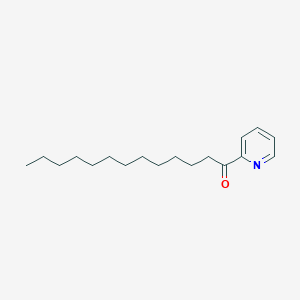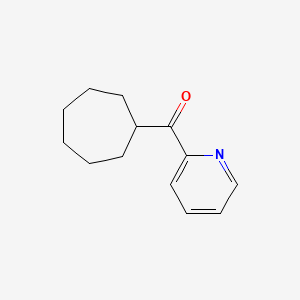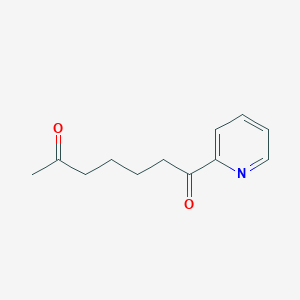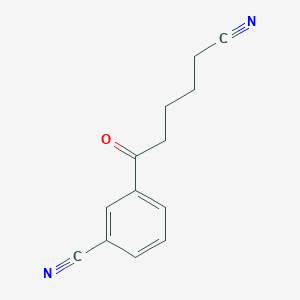
6-(3-Cyanophenyl)-6-oxohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(3-Cyanophenyl)-6-oxohexanenitrile” is a complex organic molecule. The “3-Cyanophenyl” part suggests the presence of a phenyl (benzene) ring with a cyanide (-CN) group attached to the third carbon . The “6-oxohexanenitrile” part suggests a six-carbon chain with a ketone (C=O) at the sixth carbon and another cyanide group at the end .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the cyanide groups, and the formation of the ketone . Specific methods could include Suzuki–Miyaura coupling , a common method for forming carbon-carbon bonds, and reactions with phenyl isothiocyanate .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the phenyl ring and the various functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
This compound, like many organic molecules, would likely undergo a variety of chemical reactions. The presence of the cyanide groups could make it a good nucleophile, allowing it to react with electrophiles . The ketone could potentially undergo reactions such as reduction or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the cyanide groups could make it polar, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Generation and Reactivity of the 4-Aminophenyl Cation
Research by Guizzardi et al. (2001) discusses the photolysis of 4-chloroaniline and its derivatives, leading to the formation of a 4-aminophenyl cation, which demonstrates mixed carbene-diradical character at the divalent carbon. This study is significant for understanding the behavior of cyanophenyl-based compounds in polar media (Guizzardi et al., 2001).
Photoinduced Direct Conversion of Cyclohexane
Wysocki et al. (2018) describe a direct photochemical transformation of cyclohexane into cyclohexanone oxime using t-butyl nitrite and UV LED diodes. This process highlights a method for introducing an oxime group into a hydrocarbon, which is relevant for the synthesis of cyclohexanone oxime, a precursor to Nylon-6 polymer (Wysocki et al., 2018).
Base Promoted Homolytic Aromatic Substitution
Leifert et al. (2013) explore the reaction of 2-isocyanobiphenyls with aromatic aldehydes via base promoted homolytic aromatic substitution to yield 6-aroylated phenanthridines. This process involves acyl radicals and intermediate imidoyl radicals, relevant for studying the reactivity of cyanophenyl derivatives (Leifert et al., 2013).
Novel Glass-Forming Organic Materials
Chen et al. (1995) discuss the use of adamantane with pendant cholesteryl, Disperse Red 1, and nematogenic groups. This study provides insights into the vitrification of molecular systems, which could be relevant for research involving cyclohexanone derivatives (Chen et al., 1995).
Anti-Inflammatory Activity of a 3-Cyano-2-Pyridone Based Flexible Model
Rai et al. (2016) focus on the synthesis and polymorphic interpretation of a 3-cyano-2-pyridone-based model, highlighting its significant anti-inflammatory activity. This demonstrates the biomedical potential of cyano-based compounds in drug development (Rai et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5-cyanopentanoyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-8-3-1-2-7-13(16)12-6-4-5-11(9-12)10-15/h4-6,9H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCQYSHJAOBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCCC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642232 |
Source


|
| Record name | 3-(5-Cyanopentanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyanophenyl)-6-oxohexanenitrile | |
CAS RN |
898767-62-9 |
Source


|
| Record name | 3-(5-Cyanopentanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

